Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is an organic compound with the molecular formula C5H6N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity against certain bacteria , and have been found effective for isoniazid-induced seizures .
Mode of Action
It’s known that the structure-activity relationship of 1,3,4-thiadiazole scaffold suggests that electron-withdrawing group increases the activity .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been involved in the formation of corresponding thioamides of furylacetic acid .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity , and have been found effective for isoniazid-induced seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate with thiol reagents under specific conditions. One common method involves the use of ethyl chloroformate and thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine in organic solvents.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, reduced thiadiazole derivatives
Substitution: Alkylated or acylated thiadiazole derivatives
Scientific Research Applications
Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
- Ethyl 5-[(2,4-difluorophenyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylate
- 2-amino-5-sulfanyl-1,3,4-thiadiazole
Uniqueness
Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is unique due to its specific structural features and the presence of both sulfanyl and carboxylate groups. These functional groups contribute to its diverse reactivity and wide range of applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by research findings and case studies.
1. Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Research Findings
- A review highlighted that derivatives of 1,3,4-thiadiazole exhibit significant antiproliferative activity against several cancer types including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines .
- In particular, compounds similar to this compound demonstrated IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines .
Case Study Example
A specific study on a related compound indicated that it induced apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by fluorescence-activated cell sorting (FACS) analysis, which showed significant mitochondrial membrane potential changes and DNA fragmentation .
2. Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives is another area of significant interest. This compound has shown effectiveness against various bacterial strains.
Research Findings
- A study reported that thiadiazole derivatives exhibited inhibitory effects against E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as ofloxacin .
- The compound's structure allows for interactions that enhance its antimicrobial efficacy through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways .
3. Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored in various experimental models.
Research Findings
- Studies have demonstrated that certain thiadiazole derivatives provide protection against seizures in animal models. For instance, a derivative exhibited up to 80% protection at a dosage of 100 mg/kg in the pentylenetetrazol (PTZ) model .
- The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .
Summary Table of Biological Activities
Activity Type | Cell Lines/Organisms | IC50/MIC Values | Mechanism of Action |
---|---|---|---|
Anticancer | A549, SK-MEL-2, HCT116 | 0.74 - 10 μg/mL | Induction of apoptosis |
Antimicrobial | E. coli, S. pyogenes | MIC < standard antibiotics | Disruption of cell wall synthesis |
Anticonvulsant | Animal models (PTZ) | LD50: ~3807 mg/kg | Modulation of GABA and ion channels |
Properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-2-9-4(8)3-6-7-5(10)11-3/h2H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMLYMATMZAVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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